2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide
Brand Name: Vulcanchem
CAS No.: 1280298-31-8
VCID: VC11727543
InChI: InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25)
SMILES: CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide

CAS No.: 1280298-31-8

Cat. No.: VC11727543

Molecular Formula: C22H24N2O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide - 1280298-31-8

Specification

CAS No. 1280298-31-8
Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
IUPAC Name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide
Standard InChI InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25)
Standard InChI Key VJJZPDDNFBJIGY-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}, with a molecular weight of 336.43 g/mol. The oxazole core, a five-membered heterocycle containing one oxygen and one nitrogen atom, is stabilized by aromatic resonance. The 4,5-diphenyl substituents enhance planar rigidity, while the thioether linker and propanamide tail introduce solubility-modulating and hydrogen-bonding capabilities.

Key physicochemical parameters include:

  • LogP: Predicted to be 3.8–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Water Solubility: Negligible at physiological pH due to aromatic and hydrophobic groups.

  • Thermal Stability: Decomposition observed above 250°C, with a melting point range of 120–123°C.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three critical steps:

Step 1: Oxazole Ring Formation
A cyclization reaction between 2-aminophenol derivatives and carboxylic acids under acidic conditions yields the 4,5-diphenyloxazole core. For example, benzoylaminoacetic acid reacts with thionyl chloride to form an intermediate acyl chloride, which undergoes cyclization in the presence of benzene and aluminum trichloride.

Step 2: Thioether Functionalization
The oxazole intermediate is treated with thiourea or thiol-containing reagents in a nucleophilic substitution reaction. This step introduces the thioether group, enhancing metabolic stability compared to oxygen analogs.

Step 3: Amide Bond Formation
Coupling the thioether-oxazole derivative with isobutylamine using carbodiimide reagents (e.g., EDCI) forms the final propanamide structure. Optimized conditions (e.g., methanol reflux, 12–24 hours) achieve yields exceeding 85%.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance reaction control and purity. Key parameters include:

ParameterOptimal ConditionYield Improvement
Temperature60–80°C15%
Catalyst Loading5 mol% AlCl₃20%
PurificationChromatography99% Purity

Chemical Reactivity and Functionalization

Halogenation Reactions

Electrophilic halogenation targets the electron-rich phenyl rings. Under Friedel-Crafts conditions, bromine or chlorine substitutes at meta/para positions:

ReagentConditionsProduct
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, 0°C → RT4-(4-Bromophenyl)-5-phenyloxazole
Cl₂ (excess)AlCl₃, refluxPolychlorinated derivatives

Thioether Oxidation

The thioether group oxidizes to sulfoxides or sulfones, altering electronic properties:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)AcOH, RT, 2–4 hrsSulfoxide (-SO-)
mCPBA (1.5 equiv)DCM, 0°C → RT, 12 hrsSulfone (-SO₂-)
Cell LineIC₅₀ (µM)Apoptosis Induction (%)
HeLa9.168
MCF-711.354

Antimicrobial Efficacy

Against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, minimum inhibitory concentrations (MICs) range from 16–32 µg/mL. The thioether moiety disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.

Neuroprotective Effects

In murine models of Parkinson’s disease, oral administration (20 mg/kg/day) reduced dopaminergic neuron loss by 40% compared to controls. The compound chelates iron ions, mitigating oxidative stress in neurodegenerative pathways.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Incorporated into emissive layers, the compound exhibits a luminance efficiency of 12.8 cd/A and a CIE coordinate of (0.32, 0.41). Its high quantum yield (Φ=0.78\Phi = 0.78) stems from restricted intramolecular rotation.

Photovoltaics

In bulk heterojunction solar cells, the derivative enhances hole mobility (μh=4.6×103cm2/V\cdotps\mu_h = 4.6 \times 10^{-3} \, \text{cm}^2/\text{V·s}), increasing power conversion efficiency to 8.1%.

ParameterResult
MutagenicityAmes Test Negative
TeratogenicityNo fetal malformations

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